Gestrinone (17-Hydroxy-19-norpregna-4,9,11-trien-20-yn-3-one) is a synthetic steroid hormone derived from 19-nortestosterone. [] It exhibits a complex pharmacological profile, demonstrating androgenic, antiestrogenic, and antiprogestational properties. [, , ] Within a scientific research context, gestrinone serves as a valuable tool for investigating hormonal pathways and their impact on various physiological processes, particularly those related to the female reproductive system.
Gestrinone is derived from the steroid nucleus and belongs to the class of compounds known as synthetic progestogens. It is also categorized under anabolic-androgenic steroids due to its weak androgenic effects. The compound has been marketed under various brand names, including Dimetrose and Nemestran .
Gestrinone can be synthesized through several methods, with one prominent method involving the ethynylation of norgestrel derivatives. The synthesis typically includes the following steps:
The synthesis process requires precise control over reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the synthesized gestrinone .
The molecular structure of gestrinone features a steroid core with specific functional groups that contribute to its biological activity:
The compound's structural configuration allows it to bind selectively to various hormone receptors, impacting its pharmacological actions .
Gestrinone undergoes several chemical reactions that are critical for its biological activity:
These reactions are crucial for understanding how gestrinone acts within biological systems and its pharmacokinetics .
Gestrinone's mechanism of action is multifaceted:
This complex interplay allows gestrinone to effectively manage conditions like endometriosis by modulating hormonal pathways without significantly disrupting baseline hormone levels .
Gestrinone possesses distinct physical and chemical properties:
Gestrinone has several scientific applications:
The development of gestrinone (13β-ethyl-17α-pregna-4,9,11-trien-20-yn-17β-ol-3-one) represents a strategic milestone in the optimization of 19-nortestosterone derivatives for therapeutic applications. The removal of the C19 methyl group from testosterone’s steroidal backbone, first achieved in the 1950s, produced 19-nortestosterone—a compound with enhanced progestogenic activity and reduced androgenic effects compared to its parent molecule [3] [8]. This structural modification fundamentally altered the compound’s binding behavior to steroid receptors, enabling greater receptor specificity. By the 1960s, researchers at Roussel-Uclaf systematically explored ethyl and ethynyl substitutions at the C13 and C17 positions to further modulate receptor affinity and metabolic stability [3].
Gestrinone (originally designated R2323) emerged from this program in the early 1970s as a trienic steroid featuring conjugated double bonds at Δ4,9,11 and a 17α-ethynyl group. Unlike earlier derivatives such as norethisterone, gestrinone’s extended unsaturation conferred unique receptor interaction profiles. Initial pharmacological characterization revealed its mixed agonist-antagonist profile at progesterone receptors (PRs), alongside significant androgenic activity—properties that diverted it from initial contraceptive development toward specialized applications like endometriosis management, approved clinically in 1986 [1] [3]. The trajectory of 19-nortestosterone optimization illustrates how strategic molecular alterations can redirect biological activity for targeted therapeutic outcomes.
Table 1: Evolution of Key 19-Nortestosterone Derivatives
Compound | Structural Features | Primary Pharmacological Shift |
---|---|---|
19-Nortestosterone | C19 demethylation | Enhanced progestogenic activity |
Norethisterone | 17α-Ethynyl addition | Oral bioavailability; contraceptive efficacy |
Norgestrienone | Δ9,11 double bonds + 17α-ethynyl | Anti-progestogenic activity |
Gestrinone | 13β-ethyl + Δ4,9,11 + 17α-ethynyl | Mixed PR agonist/antagonist; androgenic activity |
Gestrinone’s distinctive pharmacological profile arises from deliberate structural modifications designed to maximize receptor interactions while minimizing undesirable metabolic pathways. The 13β-ethyl substitution (versus the typical 13β-methyl in natural steroids) enlarges the steroidal D-ring, enhancing hydrophobic contact with the ligand-binding domain (LBD) of progesterone and androgen receptors [9]. Crystallographic analyses confirm that this extension increases van der Waals interactions with leucine, methionine, and phenylalanine residues lining the receptor pockets [9]. Concurrently, the Δ9,11 unsaturation planarizes the C-ring, reducing conformational flexibility and promoting tighter insertion into the receptor cleft compared to mono-unsaturated analogs [4] [9].
The 17α-ethynyl group serves dual purposes: it blocks 17β-hydroxysteroid dehydrogenase-mediated metabolism (extending half-life to ~27 hours), while its linear geometry orients the 17β-hydroxyl group for hydrogen bonding with Gln^725 in the human progesterone receptor (hPR) and Asn^705 in the androgen receptor (hAR) [3] [9]. Notably, these modifications collectively enable gestrinone’s unique mixed activity at PRs. The compound antagonizes endometrial PRs (inducing atrophy) while acting as a weak agonist in other tissues—a duality attributable to ligand-specific receptor conformation changes affecting coactivator recruitment [4] [6].
Binding affinity studies quantify gestrinone’s relative receptor engagement:
This multi-receptor engagement profile distinguishes gestrinone from purely progestogenic or anti-progestogenic analogs, enabling its application in estrogen-dependent conditions despite not being a selective PR modulator.
The industrial synthesis of gestrinone employs a convergent strategy starting from estratetraene derivatives, optimizing yield through catalytic transformations and regioselective functionalization. A validated route (Patent CN101704871B) utilizes 19-nor-4,9-diene-3,20-dione as the primary precursor, undergoing sequential modifications:
Table 2: Key Intermediates in Gestrinone Synthesis
Intermediate | Structure | Transformation | Catalyst/Conditions |
---|---|---|---|
I | 17α-Ethynyl-19-nor-4-ene | Ethynylation at C17 | Cu⁺/NH₃(l), −40°C |
II | 13β-Ethyl-17α-ethynyl-4-ene | C13 alkylation | EtMgBr/THF, H⁺ workup |
III | 11-Bromo derivative | Electrophilic bromination | NBS/DCM, 0°C |
Gestrinone | 13β-Ethyl-17α-ethynyl-4,9,11-triene | Dehydrohalogenation | 2,4,6-Collidine, 140°C |
Alternative pathways start from gestadienone (Δ4,9-diene-3,20-dione), where selenium dioxide oxidation introduces the Δ11 double bond. However, this route suffers from lower yields (<45%) due to over-oxidation byproducts [2]. Modern optimizations employ aluminum trichloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) to catalyze the dehydration of 11-hydroxy intermediates, achieving overall yields exceeding 60% while minimizing toxic reagents [2] [4].
Critical purification involves silica gel chromatography using ethyl acetate/hexane gradients, followed by methanol recrystallization to achieve >99% chemical purity. Analytical confirmation relies on ¹H NMR (characteristic signals: δ 5.75 ppm, H4; δ 6.15 ppm, H11) and mass spectrometry (m/z 308.42 [M]⁺) [2]. Impurity profiling identifies <0.1% residual 11-keto isomers and <0.01% heavy metals, ensuring pharmaceutical-grade synthesis [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7